APL1b28 Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

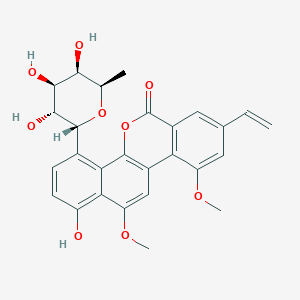

APL1b28 Trifluoroacetate is a compound derived from the amyloid precursor-like protein 1 (APLP1). It is a 28-amino acid peptide that has been identified as a surrogate marker for amyloid-beta 42 production in the central nervous system. This compound is significant in the study of Alzheimer’s disease as it is generated by the same proteolytic mechanism as amyloid-beta 42 and can be detected in cerebrospinal fluid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of APL1b28 Trifluoroacetate involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Trifluoroacetic acid is commonly used in the manufacturing process to release synthesized peptides from the solid-phase resins . The peptide is then purified using reversed-phase high-performance liquid chromatography (HPLC) with trifluoroacetic acid as a counterion .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The use of automated peptide synthesizers and large-scale HPLC systems ensures the efficient production and purification of the peptide. The final product is often lyophilized to obtain a stable, dry powder form suitable for storage and further use .

Analyse Chemischer Reaktionen

Types of Reactions

APL1b28 Trifluoroacetate can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.

Reduction: Disulfide bonds can be reduced to free thiol groups.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Standard amino acid derivatives used in SPPS.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as peptide analogs with substituted amino acids .

Wissenschaftliche Forschungsanwendungen

APL1b28 Trifluoroacetate has several scientific research applications:

Chemistry: Used as a model peptide to study peptide synthesis, purification, and characterization techniques.

Biology: Serves as a biomarker for amyloid-beta 42 production, aiding in Alzheimer’s disease research.

Medicine: Potential diagnostic tool for Alzheimer’s disease by measuring its levels in cerebrospinal fluid.

Industry: Used in the development of peptide-based therapeutics and diagnostic assays

Wirkmechanismus

APL1b28 Trifluoroacetate exerts its effects by mimicking the production of amyloid-beta 42. It is generated through the proteolytic cleavage of amyloid precursor-like protein 1 by beta-secretase and gamma-secretase enzymes. The peptide interacts with various molecular targets in the central nervous system, including receptors and enzymes involved in amyloid-beta metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

APL1b25: A 25-amino acid peptide derived from APLP1.

APL1b27: A 27-amino acid peptide derived from APLP1.

Amyloid-beta 42: A 42-amino acid peptide associated with Alzheimer’s disease.

Uniqueness

APL1b28 Trifluoroacetate is unique due to its specific length and sequence, which makes it a sensitive biomarker for amyloid-beta 42 production. Unlike other similar peptides, this compound is not deposited in Alzheimer’s disease brains, making it a valuable tool for non-invasive diagnostics .

Eigenschaften

Molekularformel |

C111H186F3N31O41S |

|---|---|

Molekulargewicht |

2699.9 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C109H185N31O39S.C2HF3O2/c1-21-55(14)86(106(176)130-65(30-33-180-20)92(162)118-42-76(147)121-56(15)88(158)116-40-75(146)114-39-74(145)115-41-77(148)126-71(47-142)100(170)133-69(108(178)179)37-52(8)9)139-99(169)68(36-51(6)7)132-98(168)66(34-49(2)3)125-78(149)43-119-93(163)70(46-141)134-105(175)85(54(12)13)138-90(160)58(17)122-94(164)63(26-28-81(152)153)129-95(165)62(24-22-31-113-109(111)112)128-101(171)72(48-143)135-104(174)84(53(10)11)136-79(150)45-120-103(173)87(60(19)144)137-80(151)44-117-89(159)57(16)123-102(172)73-25-23-32-140(73)107(177)59(18)124-97(167)67(35-50(4)5)131-96(166)64(27-29-82(154)155)127-91(161)61(110)38-83(156)157;3-2(4,5)1(6)7/h49-73,84-87,141-144H,21-48,110H2,1-20H3,(H,114,146)(H,115,145)(H,116,158)(H,117,159)(H,118,162)(H,119,163)(H,120,173)(H,121,147)(H,122,164)(H,123,172)(H,124,167)(H,125,149)(H,126,148)(H,127,161)(H,128,171)(H,129,165)(H,130,176)(H,131,166)(H,132,168)(H,133,170)(H,134,175)(H,135,174)(H,136,150)(H,137,151)(H,138,160)(H,139,169)(H,152,153)(H,154,155)(H,156,157)(H,178,179)(H4,111,112,113);(H,6,7)/t55-,56-,57-,58-,59-,60+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,84-,85-,86-,87-;/m0./s1 |

InChI-Schlüssel |

KFAOTWWOQJFEPD-WGHBJHCVSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12806974.png)

![2-Amino-4-methyl-6,7-dihydro-5H-thiopyrano[2,3-d]pyrimidin-7-ol](/img/structure/B12806975.png)